

Application Note & Protocol: Quantification of Lenacil Residues by HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of **lenacil** residues in environmental samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

Lenacil is a selective herbicide used for weed control in sugar beet, fodder beet, and strawberry crops. Monitoring its residue levels in soil, water, and plant materials is crucial for environmental safety and regulatory compliance. This application note describes a robust and sensitive reversed-phase HPLC-UV method for the determination of lenacil residues. The method is suitable for routine analysis in environmental monitoring and food safety laboratories. Reversed-phase HPLC with UV detection is a widely adopted technique for pesticide residue analysis due to its efficiency in separating a wide range of compounds and the universality of the detection mode.[1]

Chemical Structure of Lenacil

Caption: Chemical information for the herbicide **Lenacil**.

Experimental Protocol



This protocol outlines the steps for sample preparation and HPLC-UV analysis of **lenacil** residues in soil and plant matrices.

Materials and Reagents

- Lenacil analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Acetone (pesticide residue grade)
- Phosphoric acid (analytical grade)
- Anhydrous sodium sulfate
- Solid-Phase Extraction (SPE) C18 cartridges

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)[2]
- · Homogenizer or blender
- Centrifuge
- Rotary evaporator
- Vortex mixer
- Syringe filters (0.45 μm)

Sample Preparation

Soil Samples



- Collect a representative soil sample from the top 0-15 cm layer.[2]
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
- Weigh 30 g of the homogenized soil into a flask.[2]
- Extract the soil with 100 mL of acetone or an acetone/water mixture by shaking for 1 hour.
- Centrifuge the extract and collect the supernatant.
- Concentrate the extract using a rotary evaporator.
- Proceed to the clean-up step.

Plant Samples (e.g., Sugar Beet Roots)

- Wash the plant material with distilled water to remove any adhering soil.
- Homogenize 30 g of the plant sample with 100 mL of acetone.
- Filter the homogenate through cheesecloth and then filter paper.
- Concentrate the filtrate using a rotary evaporator.
- Proceed to the clean-up step.

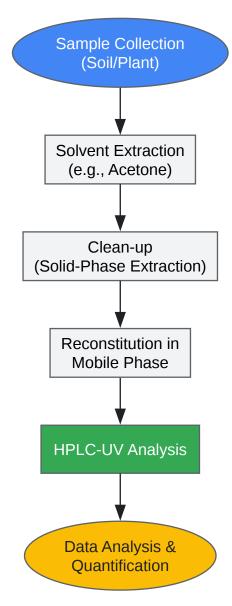
Clean-up (Solid-Phase Extraction)

- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load the concentrated extract onto the cartridge.
- Wash the cartridge with 5 mL of water to remove polar interferences.
- Elute the lenacil with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.



• Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

HPLC-UV Analysis Workflow



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Caption: General workflow for lenacil residue analysis by HPLC-UV.

Chromatographic Conditions



Parameter	Condition	
Column	C18 (e.g., HyperClone ODS, 4.6 x 250 mm, 5 μ m)	
Mobile Phase	Acetonitrile:Water:Methanol (50:40:10, v/v/v)	
Flow Rate	0.4 mL/min	
Injection Volume	20 μL	
Column Temperature	Ambient	
UV Detection Wavelength	230 nm or 254 nm	

Quantitative Data Summary

The performance of the HPLC-UV method for **lenacil** quantification is summarized in the table below. The data is compiled from various studies and represents typical method validation parameters.

Parameter	Result	Reference
Linearity Range	0.001 - 1.0 mg/kg	
Correlation Coefficient (r²)	> 0.99	Assumed from typical method validation
Limit of Quantification (LOQ)	0.0005 mg/kg for soil and plant samples	
Limit of Detection (LOD)	0.01 mg/kg	-
Recovery (Soil)	96% (average)	
Recovery (Plant)	92% (average)	
Recovery (General)	70-110%	
Precision (RSD%)	< 15%	Assumed from typical method validation



Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of **lenacil** residues in soil and plant matrices. The sample preparation protocol involving solvent extraction and solid-phase extraction clean-up is effective in removing matrix interferences. The method is suitable for routine monitoring to ensure compliance with regulatory limits and to assess the environmental fate of **lenacil**.

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